molecular formula C10H11NO B8702329 4-hydroxy-3-propylBenzonitrile

4-hydroxy-3-propylBenzonitrile

Cat. No. B8702329
M. Wt: 161.20 g/mol
InChI Key: OEAXMDULPNWXOU-UHFFFAOYSA-N
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Patent
US05565485

Procedure details

A Parr hydrogenation shaker was charged with a solution of 29.76 g (187 mmol) of the product of Step A in 100 mL of ethanol and 3.00 g of a 10% palladium on carbon catalyst was added. The flask was mounted in the hydrogenation appartus, freed of air, pressurized with hydrogen (40 psig) and shaken 80 minutes. At the end of this preiod, TLC analysis (15% ethyl acetate/hexane) indicated that the reaction was complete and the reaction mixture was filtered and evaporated. The product was dried in vacuo to afford 30.01 g (99%) of the title compound as a yellow oil.
Quantity
29.76 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1[OH:12])[C:7]#[N:8])[CH:2]=[CH2:3].[H][H].C(OCC)(=O)C.CCCCCC>C(O)C.[Pd]>[OH:12][C:11]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][C:4]=1[CH2:1][CH2:2][CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
29.76 g
Type
reactant
Smiles
C(C=C)C=1C=C(C#N)C=CC1O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
shaken 80 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product was dried in vacuo

Outcomes

Product
Details
Reaction Time
80 min
Name
Type
product
Smiles
OC1=C(C=C(C#N)C=C1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 30.01 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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